molecular formula C12H15NO5 B044105 (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid CAS No. 40371-50-4

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No. B044105
CAS RN: 40371-50-4
M. Wt: 253.25 g/mol
InChI Key: ULKOBRDRCYROKY-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, demonstrates the importance of diastereoselective processes in achieving high purity and specificity in the production of amino acids and derivatives. Techniques like cyanohydrin formation highlight the complexity and innovation in synthetic strategies (Shibata, Itoh, & Terashima, 1998).

Molecular Structure Analysis

Analysis of the crystal and molecular structure of related amino acids reveals the intricacies of hydrogen bonding and molecular conformations. Studies such as those on DL-γ-Amino-β-hydroxybutyric acid (GABOB) provide insights into the zwitterionic structures and skeletal conformations that are crucial for understanding the chemical behavior of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (TomitaKen-ichi, HaradaMasahiro, & FujiwaraTakaji, 1973).

Chemical Reactions and Properties

The reactivity of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid can be inferred from studies on similar compounds, where modifications to the carbobenzyloxy group enhance the properties of peptide synthesis. Such modifications influence the stability, ease of removal, and crystallization of peptide derivatives, demonstrating the compound's versatility in synthetic applications (Channing, Turner, & Young, 1951).

Physical Properties Analysis

Research on compounds like 4-amino-3-hydroxybutyric acid, a close relative, sheds light on the physical properties that are essential for understanding the behavior of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. The processes involved in the synthesis, such as epoxidation and subsequent reactions, reveal the compound's physical characteristics and potential for further chemical transformations (Mete, Maraş, & SeÇen, 2003).

Chemical Properties Analysis

The chemical properties of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid are closely related to its functionality in peptide synthesis and its reactivity in various chemical environments. Investigations into the bioisosteric properties of gamma-aminobutyric acid (GABA) derivatives, for example, provide valuable insights into the chemical behavior and potential applications of amino acid derivatives in biochemical contexts (Lolli et al., 2006).

Scientific Research Applications

  • Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I

    • Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
    • Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
    • Results or Outcomes : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
  • Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications

    • Application Summary : This research provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Methods of Application : The researchers explored the secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels .
    • Results or Outcomes : The study discussed the applications of siderophores in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Nucleic Acids – Chemistry and Applications

  • Application Summary : This research discusses the potential applications of particles coated with short nucleic acid constructs. Due to their intrinsic physicochemical properties, they have potential applications in diagnostics, gene regulation, medicine, and as nanomaterials .
  • Methods of Application : The researchers explored the use of short nucleic acid constructs to coat particles, leveraging their unique properties for various applications .
  • Results or Outcomes : The study outlines the current state of knowledge in this exciting domain of nucleic acids, highlighting the potential of these constructs in various fields .

Nucleic Acids – Chemistry and Applications

  • Application Summary : This research discusses the potential applications of particles coated with short nucleic acid constructs. Due to their intrinsic physicochemical properties, they have potential applications in diagnostics, gene regulation, medicine, and as nanomaterials .
  • Methods of Application : The researchers explored the use of short nucleic acid constructs to coat particles, leveraging their unique properties for various applications .
  • Results or Outcomes : The study outlines the current state of knowledge in this exciting domain of nucleic acids, highlighting the potential of these constructs in various fields .

Safety And Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions in the study of a compound can include potential applications, areas of research that need further exploration, and ways in which the synthesis of the compound could be improved.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid”, you may need to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

(2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKOBRDRCYROKY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177349
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

CAS RN

40371-50-4
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40371-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Hydroxy-4-(((phenylmethoxy)carbonyl)amino)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Rai, HN Chen, PG Czyryca, J Li, CWT Chang - Organic Letters, 2006 - ACS Publications
A novel broad-spectrum aminoglycoside antibiotic, pyrankacin, has been prepared. In addition to the synthetic innovation in dideoxygenation and regioselective Staudinger reduction, …
Number of citations: 24 pubs.acs.org
R Rai - 2006 - search.proquest.com
Two novel Pyranmycins TC022 and TC046 have been synthesized using the divergent synthetic approach. These compounds were tested for their antibacterial activity and were part of …
Number of citations: 2 search.proquest.com

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